Cas no 1675-02-1 (Erythromycin,3''-O-demethyl-)
L'Eritromicina, 3''-O-demetil- è un derivato semisintetico dell'eritromicina, caratterizzato dalla rimozione del gruppo metilico nella posizione 3'' dello zucchero L-cladinose. Questo composto presenta una struttura chimica modificata che può influenzarne la farmacocinetica e lo spettro d'azione. La demetilazione nella posizione 3'' può potenzialmente migliorare la stabilità del composto in ambienti acidi e ridurre i fenomeni di resistenza batterica. Studi preliminari suggeriscono che questa modifica strutturale potrebbe mantenere o potenziare l'attività antibatterica contro ceppi Gram-positivi, con possibili applicazioni in ambito clinico per infezioni specifiche. La purezza chimica e la caratterizzazione spettroscopica ne garantiscono la qualità per la ricerca farmaceutica.
Erythromycin,3''-O-demethyl- structure
Product Name:Erythromycin,3''-O-demethyl-
Numero CAS:1675-02-1
MF:C36H65NO13
MW:719.900213003159
CID:176012
PubChem ID:83933
Update Time:2025-06-17
Erythromycin,3''-O-demethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Erythromycin,3''-O-demethyl-
- (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11
- ERYTHROMYCIN C
- Erythromycin C DISCONTINUED
- 3-O-DEMETHYLERYTHROMYCIN
- 3'-O-Demethylerythromycin
- 3"-O-DeMethylerythroMycin A
- (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexameth yl-1-oxacyclotetradecane-2,10-dione
- 1675-02-1
- Erythromycin, 3''-O-demethyl-
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyloxy]-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- SCHEMBL1348180
- CHEBI:64273
- HY-125546
- NS00011670
- C06616
- 9X2R375YNZ
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- UNII-9X2R375YNZ
- Q27133183
- CS-0092184
- 3''-O-Demethylerythromycin
- (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-((2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- G91285
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-(3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyloxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- MWFRKHPRXPSWNT-QNPWSHAKSA-N
- DTXSID501317437
-
- Inchi: 1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
- Chiave InChI: MWFRKHPRXPSWNT-QNPWSHAKSA-N
- Sorrisi: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)C([C@H](C)[C@H]([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)O)=O)O)O)=O)O
Proprietà calcolate
- Massa esatta: 719.44600
- Massa monoisotopica: 719.446
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 50
- Conta legami ruotabili: 6
- Complessità: 1160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 18
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 205A^2
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 826.2°C at 760 mmHg
- Punto di infiammabilità: 453.5°C
- Indice di rifrazione: 1.545
- PSA: 204.91000
- LogP: 1.13150
Erythromycin,3''-O-demethyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21240-1mg |
Erythromycin C |
1675-02-1 | 98% | 1mg |
¥1575.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21240-5mg |
Erythromycin C |
1675-02-1 | 98% | 5mg |
¥6418.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21240-500ug |
Erythromycin C |
1675-02-1 | 98% | 500ug |
¥895.00 | 2023-09-09 | |
| BioAustralis | BIA-E1351-1mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 1mg |
$150.00 | 2024-07-19 | |
| BioAustralis | BIA-E1351-5mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 5mg |
$525.00 | 2024-07-19 | |
| BioAustralis | BIA-E1351-1 mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 1mg |
$126.00 | 2023-07-10 | |
| BioAustralis | BIA-E1351-5 mg |
Erythromycin C |
1675-02-1 | >95% by HPLC | 5mg |
$441.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-362736-1 mg |
Erythromycin C, |
1675-02-1 | 1mg |
¥632.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-362736-1mg |
Erythromycin C, |
1675-02-1 | 1mg |
¥632.00 | 2023-09-05 | ||
| 1PlusChem | 1P00AE1B-1mg |
(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-4-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6 -dimethyl-oxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-m ethyl-oxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexameth yl-1-oxacyclotetradecane-2,10-dione |
1675-02-1 | 95% | 1mg |
$239.00 | 2025-02-25 |
Erythromycin,3''-O-demethyl- Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso